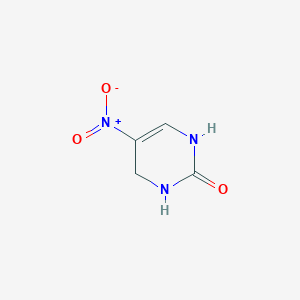

5-Nitro-3,4-dihydropyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitro-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones It is characterized by the presence of a nitro group at the 5-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-nitro-3,4-dihydropyrimidin-2(1H)-one involves the three-component condensation of α-nitroacetophenone, aromatic aldehydes, and methylurea. This reaction typically proceeds under acidic conditions and can be catalyzed by various acids, including etidronic acid . The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives or further oxidation products.

Reduction: Formation of 5-amino-3,4-dihydropyrimidin-2(1H)-one.

Substitution: Formation of various substituted dihydropyrimidinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-Nitro-3,4-dihydropyrimidin-2(1H)-one exhibits a wide range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound on human promyelocytic leukemia cells (HL-60). Treatment with 10 µM concentrations showed significant inhibition of cell viability, comparable to known anticancer agents like all-trans retinoic acid . This suggests potential uses in cancer therapy.

Antimicrobial Properties

The compound has demonstrated notable antibacterial and antifungal activities. For example, derivatives of dihydropyrimidines synthesized from this compound were evaluated for their antimicrobial properties, showing promising results against various pathogens .

Anticonvulsant Effects

In preclinical studies, certain derivatives of dihydropyrimidines have been evaluated for anticonvulsant activity using the maximal electroshock seizure method. Compounds derived from this compound exhibited significant efficacy compared to standard anticonvulsants like phenytoin and carbamazepine .

Case Study 1: Anticancer Efficacy

A study conducted on HL-60 cells treated with this compound derivatives revealed that specific structural modifications significantly enhanced their antiproliferative activity. The presence of a 2-thioxo group and certain alkyl substituents at the 4-position were found to correlate with increased potency against cancer cell lines .

Case Study 2: Antimicrobial Activity

In a series of experiments assessing the antimicrobial potential of synthesized dihydropyrimidines based on this compound, compounds IVa and IVd exhibited strong activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the chemical structure can lead to improved antimicrobial efficacy .

Summary of Findings

The applications of this compound span various fields in medicinal chemistry due to its diverse biological activities. The following table summarizes key findings related to its applications:

Mechanism of Action

The mechanism of action of 5-nitro-3,4-dihydropyrimidin-2(1H)-one is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antiarrhythmic activity may be attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . Further research is needed to fully understand the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

5-Nitro-3,4-dihydropyrimidin-2(1H)-one can be compared with other dihydropyrimidinones, such as:

4,6-Diaryl-5-nitro-3,4-dihydropyrimidin-2(1H)-ones: These compounds have similar structures but differ in the substitution pattern on the aromatic rings.

5-Amino-3,4-dihydropyrimidin-2(1H)-one: This compound is a reduced form of this compound and exhibits different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

5-Nitro-3,4-dihydropyrimidin-2(1H)-one (abbreviated as 5-NO2-DHP) is a compound that belongs to the class of dihydropyrimidinones (DHPMs), which are recognized for their diverse biological activities. This article explores the biological activity of 5-NO2-DHP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Dihydropyrimidinones

Dihydropyrimidinones are important heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide-ranging pharmacological effects. They are synthesized primarily through multi-component reactions such as the Biginelli reaction and have been identified as having antiviral , antitumor , antibacterial , antifungal , anti-inflammatory , and antihypertensive properties . The introduction of various substituents, such as nitro groups, can significantly enhance their biological activity.

Synthesis of 5-NO2-DHP

The synthesis of 5-NO2-DHP typically involves the reaction of urea or thiourea with aldehydes and β-keto esters under acidic conditions. This pathway allows for the introduction of the nitro group at the C5 position, which is crucial for enhancing its biological properties .

Antimicrobial Activity

Research has demonstrated that 5-NO2-DHP exhibits significant antimicrobial properties. In a study assessing various derivatives of dihydropyrimidinones, compounds similar to 5-NO2-DHP showed moderate to good antibacterial activity against strains such as Escherichia coli and antifungal activity against Aspergillus niger. Notably, certain derivatives exhibited antibacterial efficacy comparable to established antibiotics like ciprofloxacin and antifungal activity on par with fluconazole .

Table 1: Antimicrobial Activity of 5-NO2-DHP Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Fungal Strain | MIC |

|---|---|---|---|---|

| 5-NO2-DHP | E. coli | 20 µg/mL | A. niger | 15 µg/mL |

| Derivative A | S. aureus | 15 µg/mL | - | - |

| Derivative B | - | - | Candida albicans | 10 µg/mL |

Antitumor Activity

The antitumor potential of DHPMs has been extensively studied. Compounds like 5-NO2-DHP have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of a nitro group enhances the compound's ability to interact with cellular targets involved in tumor growth .

Case Study: Antitumor Effects

In a recent study, the effects of 5-NO2-DHP on human cancer cell lines were evaluated. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity at low concentrations (IC50 = 12 µM for MCF-7) .

Anti-inflammatory Properties

The anti-inflammatory effects of 5-NO2-DHP have also been documented. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activities of 5-NO2-DHP can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

- Oxidative Stress Modulation : It induces oxidative stress in microbial cells, leading to cell death.

- DNA Interaction : The nitro group enhances the compound's ability to intercalate into DNA, disrupting replication processes in cancer cells.

Properties

Molecular Formula |

C4H5N3O3 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

5-nitro-3,4-dihydro-1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H5N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1H,2H2,(H2,5,6,8) |

InChI Key |

VESNFRYSGAVIRD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CNC(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.